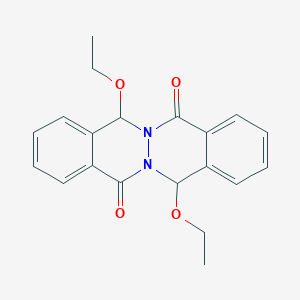
7,14-Diethoxydiftalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14-Diethoxydiftalone is a chemical compound known for its unique structure and properties. It has garnered interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The compound’s distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-Diethoxydiftalone typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The process often requires the use of catalysts and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and high yield of the compound. The purification process often includes techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7,14-Diethoxydiftalone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7,14-Diethoxydiftalone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7,14-Diethoxydiftalone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
- 7,14-Dimethoxydiftalone
- 7,14-Diethoxy-3,6-dimethyl-diftalone
- 7,14-Diethoxy-3,6-dichloro-diftalone
Uniqueness: 7,14-Diethoxydiftalone stands out due to its specific ethoxy groups at the 7 and 14 positions, which confer unique chemical properties. These properties may include altered reactivity, solubility, and interaction with other molecules compared to its analogs.
Properties
CAS No. |
56632-16-7 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,12-diethoxy-5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19-15-11-7-5-9-13(15)18(24)22-20(26-4-2)16-12-8-6-10-14(16)17(23)21(19)22/h5-12,19-20H,3-4H2,1-2H3 |
InChI Key |
OYSDIYNJCRJQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















